![molecular formula C18H17NO3 B4183812 N-(2,3-dihydro-1H-inden-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4183812.png)
N-(2,3-dihydro-1H-inden-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as WAY-100635, is a selective antagonist of the serotonin 5-HT1A receptor. It has been extensively studied for its potential use in the treatment of various psychiatric and neurological disorders, including anxiety, depression, and schizophrenia.
Mechanism of Action
N-(2,3-dihydro-1H-inden-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide acts as a selective antagonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. By blocking this receptor, N-(2,3-dihydro-1H-inden-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide increases the availability of serotonin in the brain, which is thought to contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
N-(2,3-dihydro-1H-inden-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have a number of biochemical and physiological effects. It increases the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the regulation of stress responses. It also increases the activity of the noradrenergic and dopaminergic systems, which are involved in the regulation of mood and motivation.
Advantages and Limitations for Lab Experiments
The main advantage of N-(2,3-dihydro-1H-inden-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its selectivity for the serotonin 5-HT1A receptor, which allows for more precise manipulation of this system. However, its effects can be complex and may vary depending on the specific experimental paradigm used. Additionally, its use in animal models may not fully capture the complexity of human psychiatric disorders.
Future Directions
There are several potential future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is its potential use in combination with other drugs or therapies for the treatment of psychiatric disorders. Another area of interest is the development of more selective and potent antagonists of the serotonin 5-HT1A receptor. Finally, there is a need for further research on the long-term effects of N-(2,3-dihydro-1H-inden-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, particularly in terms of its potential to induce changes in the brain that may contribute to the development of tolerance or dependence.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential use in the treatment of various psychiatric and neurological disorders. It has been shown to have anxiolytic and antidepressant effects in animal models, and clinical trials have suggested its efficacy in the treatment of major depressive disorder and anxiety disorders. It has also been studied for its potential use in the treatment of schizophrenia, with some promising results.
properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-18(14-5-7-16-17(11-14)22-9-8-21-16)19-15-6-4-12-2-1-3-13(12)10-15/h4-7,10-11H,1-3,8-9H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEBEWKTMOCKLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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